N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzenesulfonamide
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Overview
Description
“N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzenesulfonamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazole derivatives can be greatly affected by the substituents on a particular position of the thiazole ring .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures and evaluated their biological activities .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives are influenced by the substituents on the thiazole ring. The Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .Scientific Research Applications
Anti-Inflammatory Potential
Thiazole derivatives have shown promise as anti-inflammatory agents. SR-01000909792 could be explored for its ability to reduce inflammation, potentially benefiting conditions such as arthritis, inflammatory bowel diseases, or other inflammatory disorders .
Antitumor and Cytotoxic Effects
Thiazoles have been associated with antitumor and cytotoxic activities. Researchers have synthesized compounds similar to SR-01000909792 and evaluated their effects on tumor cell lines. Investigating its impact on cancer cells could provide valuable insights for cancer therapy .
Neuroprotective Properties
Thiazoles, including SR-01000909792, may have neuroprotective effects. These compounds could play a role in safeguarding neurons from damage, making them relevant for neurodegenerative diseases or brain injuries .
Analgesic Potential
Some thiazole derivatives exhibit analgesic properties. SR-01000909792 might have pain-relieving effects, although further studies are necessary to confirm this and explore its potential applications in pain management .
Diuretic Activity
Thiazoles have been investigated as diuretic agents. SR-01000909792 could potentially influence fluid balance and renal function, making it relevant for conditions related to water retention or kidney health .
Antiviral Applications
While not extensively studied, thiazoles have been explored for antiviral activity. SR-01000909792 might have implications in inhibiting viral replication, but more research is needed in this area .
Other Potential Applications
Thiazoles are versatile, and SR-01000909792’s structure suggests it could have additional applications. These might include chemical reaction acceleration, dye synthesis, or other specialized uses .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . These compounds can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported with a variety of biological activities .
Action Environment
It’s known that the odor of thiazole is similar to that of pyridine , which might suggest some volatility and therefore potential for environmental interaction.
properties
IUPAC Name |
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S2/c1-10-4-6-13(7-5-10)20(17,18)15-9-8-14-11(2)16-12(3)19-14/h4-7,15H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPFKSGCQQFTKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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